An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3,4,5,6-Pentafluorobenzhydrol
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3,4,5,6-Pentafluorobenzhydrol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Within this context, the benzhydrol scaffold serves as a privileged structural motif in numerous biologically active compounds. This guide provides a comprehensive technical analysis of 2,3,4,5,6-pentafluorobenzhydrol, a molecule at the intersection of these two important chemical spaces. In the absence of extensive direct experimental data for this specific molecule, this document leverages a theoretical and comparative approach, drawing upon established principles of conformational analysis and data from structurally related compounds to build a robust model of its molecular structure and conformational landscape. We will delve into the nuanced interplay of steric and electronic effects governed by the pentafluorophenyl group and propose a framework for its empirical study through spectroscopic and computational methods. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to harness the potential of 2,3,4,5,6-pentafluorobenzhydrol in their scientific endeavors.
Introduction: The Convergence of Fluorine Chemistry and the Benzhydrol Scaffold
The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, organofluorine compounds have gained immense traction in the pharmaceutical and agrochemical industries.[2] The benzhydrol, or diphenylmethanol, framework is a common structural element in a variety of therapeutic agents, recognized for its role in establishing key interactions with biological macromolecules. The strategic combination of these two features in 2,3,4,5,6-pentafluorobenzhydrol presents a molecule with intriguing and potentially valuable characteristics.
This technical guide aims to provide a detailed exploration of the molecular structure and conformational preferences of 2,3,4,5,6-pentafluorobenzhydrol. A thorough understanding of a molecule's three-dimensional structure and dynamic behavior is paramount in rational drug design and the development of novel materials. Given the current scarcity of direct experimental structural data for this specific compound, this guide will employ a first-principles approach, grounded in established concepts of stereochemistry and supported by comparative analysis of structurally analogous molecules for which experimental and computational data are available.
Molecular Structure of 2,3,4,5,6-Pentafluorobenzhydrol
Fundamental Molecular Properties
The fundamental properties of 2,3,4,5,6-pentafluorobenzhydrol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇F₅O | [3] |
| Molecular Weight | 274.19 g/mol | [3] |
| CAS Number | 1944-05-4 | [3] |
Key Structural Features
The molecule is characterized by a central sp³-hybridized carbon atom bonded to a hydrogen atom, a hydroxyl group, an unsubstituted phenyl ring, and a 2,3,4,5,6-pentafluorophenyl ring.
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The Benzhydryl Core: The diphenylmethyl moiety provides a rigid yet conformationally dynamic scaffold. The tetrahedral geometry of the central carbon dictates the spatial relationship between the two aromatic rings and the hydroxyl group.
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The Hydroxyl Group: This functional group is a key site for hydrogen bonding, acting as both a donor and an acceptor. Its orientation relative to the aromatic rings is a critical determinant of the molecule's overall conformation and reactivity.
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The Phenyl Ring: This standard aromatic group serves as a lipophilic component of the molecule.
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The Pentafluorophenyl Ring: The perfluorinated aromatic ring is the most influential structural feature. The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, polarizing the C-F bonds and creating a significantly electron-deficient (quadrupole-moment-driven) aromatic system. This has several important consequences:
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Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the pentafluorophenyl ring is expected to increase the acidity of the hydroxyl proton compared to unsubstituted benzhydrol.
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Altered Aromatic Interactions: The electron-poor character of the pentafluorophenyl ring can lead to favorable quadrupole-quadrupole or anion-π interactions, in contrast to the typical π-π stacking observed with electron-rich aromatic systems.[4]
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While a crystal structure for 2,3,4,5,6-pentafluorobenzhydrol is not publicly available, data from the closely related N-Benzyl-2,3,4,5,6-pentafluorobenzamide reveals typical C-F bond lengths and a planar geometry for the pentafluorophenyl ring.[4]
Conformational Analysis: A World of Rotational Possibilities
The conformational landscape of 2,3,4,5,6-pentafluorobenzhydrol is primarily defined by the rotation around the single bonds connecting the central methine carbon to the two aryl rings and the hydroxyl group.
Key Torsional Angles
The principal degrees of rotational freedom are:
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τ₁ (tau-1): The dihedral angle defined by the planes of the phenyl ring and the C-C-O plane.
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τ₂ (tau-2): The dihedral angle defined by the planes of the pentafluorophenyl ring and the C-C-O plane.
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τ₃ (tau-3): The dihedral angle of the C-O-H plane relative to the C-C(phenyl) bond.
Predicted Rotational Barriers and Stable Conformers
The free rotation around the C-aryl bonds is hindered by steric and electronic effects, leading to distinct energy minima corresponding to preferred conformations.
A study on the rotational barriers in N-benzhydrylformamides, which share the same core structure, provides valuable insights.[2][3][5] In these systems, the rotation of the aryl rings is a key dynamic process. For 2,3,4,5,6-pentafluorobenzhydrol, the five fluorine atoms on one of the rings introduce significant steric bulk and electrostatic repulsion, which are expected to create a higher rotational barrier for the pentafluorophenyl ring compared to the unsubstituted phenyl ring. The ortho-fluorine atoms, in particular, will play a dominant role in restricting this rotation.
The interplay between the two bulky aromatic rings and the hydroxyl group will likely lead to a staggered arrangement being the most stable, minimizing steric clashes. Several low-energy conformations can be postulated:
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Anti-periplanar Conformations: Where the two aromatic rings are positioned on opposite sides of the molecule.
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Gauche Conformations: Where the aromatic rings are in a staggered arrangement but closer to each other.
Furthermore, the possibility of an intramolecular hydrogen bond between the hydroxyl proton and one of the ortho-fluorine atoms of the pentafluorophenyl ring could stabilize a specific conformation. While C-F bonds are generally poor hydrogen bond acceptors, the electron-withdrawing environment of the pentafluorophenyl ring might enhance this interaction.
The following diagram illustrates the potential energy landscape as a function of the rotation of the two aryl rings.
Caption: Hypothetical 2D potential energy surface for aryl ring rotation.
Proposed Methodologies for Structural Elucidation
To move from a theoretical understanding to empirical validation, a combination of experimental and computational techniques is necessary.
Experimental Protocols
4.1.1. Synthesis
A common route to benzhydrols is the reduction of the corresponding benzophenone.
Protocol: Synthesis of 2,3,4,5,6-Pentafluorobenzhydrol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,5,6-pentafluorobenzophenone in a suitable solvent such as methanol or ethanol.
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Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of water or dilute hydrochloric acid.
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Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
4.1.2. Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to be relatively simple, showing a singlet for the methine proton and a multiplet for the protons of the unsubstituted phenyl ring. The chemical shift of the methine proton will be informative about the electronic environment.
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¹³C NMR: The carbon spectrum will show distinct signals for the carbons of the two different aromatic rings and the central methine carbon.
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¹⁹F NMR: This will be the most informative NMR experiment, likely showing three distinct signals for the ortho-, meta-, and para-fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.[4]
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Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it may be possible to observe the coalescence of signals corresponding to different conformers, allowing for the calculation of the rotational energy barriers, similar to studies on related benzhydryl systems.[5]
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Infrared (IR) Spectroscopy:
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration.
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Strong absorption bands in the 1000-1400 cm⁻¹ region are characteristic of C-F stretching vibrations.
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Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range.
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4.1.3. X-ray Crystallography
This remains the gold standard for unambiguously determining the solid-state molecular structure and conformation.
Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods and refine the structural model against the collected diffraction data.
Computational Chemistry Workflow
Computational modeling is a powerful tool for exploring the conformational space and predicting the relative stabilities of different conformers.
Protocol: DFT-Based Conformational Analysis
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Initial Structure Generation: Build an initial 3D model of 2,3,4,5,6-pentafluorobenzhydrol.
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Conformational Search: Perform a systematic or stochastic conformational search by rotating the key dihedral angles (τ₁, τ₂, and τ₃) to identify all potential low-energy conformers.
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Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT). A functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) is recommended.[3][5]
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Frequency Calculations: Perform frequency calculations for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
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Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically varying the key dihedral angles and calculating the energy at each step.
